molecular formula C28H37N3O4 B11623622 1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11623622
M. Wt: 479.6 g/mol
InChI Key: YMQXOYSINFINDJ-SHHOIMCASA-N
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Description

1-[2-(Diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C28H37N3O4. This compound is notable for its intricate structure, which includes multiple functional groups such as amines, ethers, and hydroxyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrol-2-one core, followed by the introduction of the ethoxy and methylbenzoyl groups through Friedel-Crafts acylation. The final steps involve the addition of the diethylamino and dimethylamino groups via nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrrol-2-one derivatives, alcohols, and ketones.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is used in several fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The diethylamino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The ethoxy and methylbenzoyl groups contribute to the compound’s overall hydrophobicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Compared to other pyrrol-2-one derivatives, 1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 1-[2-(Dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

These compounds share similar core structures but differ in the substituents attached to the pyrrol-2-one ring, leading to variations in their chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C28H37N3O4

Molecular Weight

479.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H37N3O4/c1-7-30(8-2)16-17-31-25(20-10-13-22(14-11-20)29(5)6)24(27(33)28(31)34)26(32)21-12-15-23(35-9-3)19(4)18-21/h10-15,18,25,32H,7-9,16-17H2,1-6H3/b26-24+

InChI Key

YMQXOYSINFINDJ-SHHOIMCASA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC)C)O)C(=O)C1=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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